molecular formula C15H12N2 B2503737 (E)-2-(1-cyclopropyl-3-phenylallylidene)malononitrile CAS No. 131003-89-9

(E)-2-(1-cyclopropyl-3-phenylallylidene)malononitrile

Cat. No. B2503737
CAS RN: 131003-89-9
M. Wt: 220.275
InChI Key: MLVRCPFAKYXOQN-RMKNXTFCSA-N
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Description

The compound "(E)-2-(1-cyclopropyl-3-phenylallylidene)malononitrile" is a derivative of malononitrile, which is known for its versatile applications in organic synthesis. Malononitrile derivatives are particularly interesting due to their potential in forming various hydrogen bonds and their ability to undergo multiple chemical reactions, leading to a wide range of organic compounds.

Synthesis Analysis

The synthesis of malononitrile derivatives can be achieved through the multicomponent cyclization of an aldehyde, malononitrile, and a malonate. This process has been demonstrated to result in the formation of 3-substituted-2,2-dicyanocyclopropane-1,1-dicarboxylates with moderate yields ranging from 40 to 60% . Additionally, the electrochemical transformation of malononitrile with aldehydes can lead to the formation of 3-substituted 1,1,2,2-tetracyanocyclopropanes or bicyclic pyrrolines, depending on the aldehydes used and the amount of electricity passed .

Molecular Structure Analysis

The molecular structure of malononitrile derivatives can be confirmed by various analytical techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (1H NMR), and elemental analysis. X-ray diffraction analysis provides detailed insights into the crystal structure, revealing the presence of unclassical hydrogen bonds such as C–H⋯N and C–H⋯Cl, which link molecules together to form polymers .

Chemical Reactions Analysis

Malononitrile derivatives are reactive intermediates that can participate in a variety of chemical reactions. The presence of the cyano group allows for nucleophilic addition reactions, and the unsaturated carbon-carbon bonds are sites for cycloadditions and other transformations. The electrocatalytic multicomponent cyclization mentioned earlier is an example of how malononitrile derivatives can be used to construct complex molecular structures in a single step .

Physical and Chemical Properties Analysis

The physical properties of malononitrile derivatives, such as melting points and solubility, can vary widely depending on the substituents attached to the malononitrile core. The chemical properties are influenced by the presence of the cyano group and the unsaturated carbon-carbon bonds, which are reactive sites for further chemical modifications. The crystal structures of these compounds, as determined by X-ray diffraction, often show interesting features like hydrogen bonding that can affect their physical properties and reactivity .

Scientific Research Applications

Applications in Photochemistry and Photophysics

  • Photochemical Properties and Reactions:

    • The compound 2-(2,2-dimethyl-tetrahydrofuran-3-ylidene)-malononitrile and its analogs show interesting photochemical behaviors, including rearrangements to 2-alkoxy-1,1-dicyano-cyclopropanes and photostability influenced by intramolecular interactions (Leitich & Heise, 2002).
  • Two-Photon Absorption Properties:

    • Malononitrile derivatives exhibit significant two-photon absorption properties, a key aspect in nonlinear optics and photodynamic therapy. The derivatives show strong intramolecular charge transfer absorption bands and substantial two-photon absorption cross-section values, enhancing their potential in optical materials (Zhao et al., 2007).

Applications in Organic Synthesis and Catalysis

  • Synthesis of Heterocyclic and Cyclopropane Compounds:

    • Malononitrile derivatives serve as key intermediates in synthesizing various pharmacologically important compounds, including heterocyclic compounds like pyrimidines, purines, and pteridines. Their reactivity offers a versatile toolkit for constructing complex organic molecules with potential biological activities (Abdel‐Latif et al., 2007).
  • Cyclopropanation Reactions:

    • The compound and its derivatives are pivotal in cyclopropanation reactions, leading to the formation of cyclopropane structures essential in medicinal chemistry and as building blocks in synthetic organic chemistry. These reactions exhibit high diastereoselectivity, which is crucial for producing stereochemically complex molecules (Midura & Mikołajczyk, 2002).

Applications in Analytical Chemistry

  • Colorimetric Analysis:
    • Malononitrile, as a starting material, is essential in synthetic organic, medical, and industrial chemistry. Novel reaction-based colorimetric signaling probes have been developed for the selective analysis of malononitrile, demonstrating its pivotal role in analytical chemistry for monitoring chemical processes and ensuring safety (Kim et al., 2020).

properties

IUPAC Name

2-[(E)-1-cyclopropyl-3-phenylprop-2-enylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2/c16-10-14(11-17)15(13-7-8-13)9-6-12-4-2-1-3-5-12/h1-6,9,13H,7-8H2/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLVRCPFAKYXOQN-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=C(C#N)C#N)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C(=C(C#N)C#N)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(1-cyclopropyl-3-phenylallylidene)malononitrile

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